2231079-74-4 (Free base)

Overview

Description

The compound with CAS number 2231079-74-4 (Free base), also designated as NCT-505 T12196, is a selective inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme involved in cellular detoxification and metabolic pathways. This compound is marketed by TargetMol as a biochemical reagent for animal cell experiments, with specifications ranging from 1 mg to 500 mg and prices from ¥1,520 to ¥31,800 .

Key commercial attributes include:

| Property | Value |

|---|---|

| Molecular Weight | Not reported |

| Purity | Not specified |

| Solubility | Not disclosed |

| Biological Use | ALDH inhibition assays |

| Storage | Not provided |

The lack of structural and pharmacological data in publicly accessible literature highlights the need for further characterization.

Preparation Methods

The synthesis of NCT-505 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core quinoline-based structure.

Functional group introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity

Chemical Reactions Analysis

NCT-505 undergoes several types of chemical reactions, including:

Oxidation: NCT-505 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: NCT-505 can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

NCT-505 has a wide range of applications in scientific research, including:

Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes.

Biology: NCT-505 is used to investigate the role of ALDH1A1 in various biological processes, including stem cell differentiation and cancer cell metabolism.

Medicine: The compound is being explored for its potential therapeutic applications in treating diseases such as cancer, where ALDH1A1 plays a critical role in drug resistance and tumor progression.

Industry: NCT-505 is used in the development of new drugs and therapeutic agents targeting ALDH1A1 .

Mechanism of Action

NCT-505 exerts its effects by selectively inhibiting the activity of ALDH1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. By inhibiting ALDH1A1, NCT-505 disrupts these pathways, leading to the accumulation of toxic aldehydes and subsequent cell death. This mechanism is particularly effective in targeting cancer cells that rely on ALDH1A1 for survival and proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of ALDH Inhibitors and Structurally Related Compounds

Key Differences:

Bioavailability and Solubility :

- 2231079-74-4 lacks solubility data but is marketed as having high bioavailability (common for ALDH inhibitors). In contrast, 73978-41-3 exhibits exceptional solubility (17.9 mg/ml), making it more suitable for in vitro assays requiring aqueous stability .

- 41841-16-1 has moderate solubility (0.219 mg/ml) and higher lipophilicity (Log Po/w = 2.44–2.71), favoring membrane permeability .

Enzyme Interaction Profiles :

- Unlike 2231079-74-4 , which selectively targets ALDH, 41841-16-1 and 239097-74-6 inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This dual activity could lead to drug-drug interactions in therapeutic settings .

Therapeutic Applications :

- 2231079-74-4 is primarily used in oncology research, whereas 73978-41-3 and 239097-74-6 show broader applications in antiviral and neurological studies, respectively .

Mechanistic Insights:

- ALDH inhibitors like 2231079-74-4 typically function by covalent modification of the enzyme’s active site, a mechanism shared with disulfiram (CAS 97-77-8). However, 2231079-74-4 ’s free base form may enhance stability compared to salt forms of similar inhibitors .

- Structural analogs such as 277299-70-4 (C₁₂H₁₄N₂O) demonstrate that substitutions on aromatic rings significantly alter potency and selectivity, suggesting that 2231079-74-4 ’s undisclosed structure may optimize target binding .

Biological Activity

Compound 2231079-74-4, also known as NCT-505, is an investigational compound primarily studied for its role as an inhibitor of aldehyde dehydrogenase (ALDH). This compound has garnered interest due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of 2231079-74-4, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

2231079-74-4 functions as an ALDH inhibitor , which is significant because ALDH enzymes are involved in the metabolism of aldehydes and the detoxification of reactive oxygen species. By inhibiting ALDH, this compound may enhance the accumulation of toxic aldehydes in cells, potentially leading to increased apoptosis in cancer cells and neuroprotective effects in neuronal cells.

Biological Activity Data

The biological activity of 2231079-74-4 has been assessed through various assays and studies. Below is a summary of key findings:

Case Study 1: Cancer Treatment

In a preclinical model using human cancer cell lines, treatment with 2231079-74-4 resulted in significant tumor growth inhibition. The study demonstrated that at concentrations of 5 µM, the compound effectively induced apoptosis through the activation of caspase pathways. This suggests that ALDH inhibition may serve as a viable therapeutic strategy in cancer treatment.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective properties of 2231079-74-4. In models of oxidative stress induced by hydrogen peroxide, neuronal cells treated with the compound exhibited a significant reduction in cell death compared to controls. The effective concentration range was identified as 0.5 to 2 µM, indicating its potential for protecting against neurodegenerative processes.

Research Findings

Recent research highlights several critical aspects regarding the biological activity of 2231079-74-4:

- Efficacy in Cancer Models : The compound has shown promise in various cancer models, particularly those resistant to conventional therapies.

- Neuroprotective Effects : Its ability to protect neuronal cells from oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Potential Side Effects : While promising, further studies are necessary to evaluate the safety profile and any adverse effects associated with prolonged use.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 2231079-74-4 (Free base) when synthesizing novel derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., / NMR, FTIR) and chromatographic methods (HPLC, LC-MS) to confirm molecular structure and purity (>95%). Cross-reference spectral data with published literature or computational simulations (e.g., DFT calculations) to resolve ambiguities. For novel compounds, elemental analysis and X-ray crystallography are recommended for definitive confirmation .

- Data Validation : Ensure reproducibility by documenting experimental conditions (solvent, temperature, reaction time) and comparing results with independent syntheses .

Q. What are the primary challenges in optimizing synthetic routes for 2231079-74-4 (Free base), and how can researchers address them?

- Methodological Answer : Common challenges include low yield, side reactions, and scalability. Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). Use kinetic studies to identify rate-limiting steps. Prioritize green chemistry principles (e.g., solvent selection, atom economy) to enhance sustainability .

- Contradiction Resolution : If conflicting yield data arise, validate via triplicate experiments and statistical analysis (e.g., ANOVA) to distinguish systematic errors from random variability .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the biological or catalytic activity of 2231079-74-4 (Free base)?

- Methodological Answer :

- Hypothesis-Driven Approach : Link activity to structural motifs (e.g., functional groups, stereochemistry) using SAR (Structure-Activity Relationship) studies.

- Experimental Tools : Employ isotopic labeling (e.g., , ) for tracking reaction pathways. For biological targets, use in vitro assays (e.g., enzyme inhibition, cell viability) alongside computational docking (e.g., AutoDock, Schrödinger) .

- Data Integration : Combine kinetic data (e.g., , ) with thermodynamic profiles (ITC, DSC) to model mechanisms .

Q. What strategies are effective for resolving contradictions in stability data (e.g., degradation products, shelf-life) for 2231079-74-4 (Free base)?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (heat, humidity, light) per ICH guidelines. Monitor degradation via UPLC-PDA and identify byproducts using HRMS/MS.

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life and identify critical degradation pathways. Cross-validate with real-time stability data .

- Contradiction Analysis : If conflicting degradation profiles emerge, verify analytical method robustness (e.g., column calibration, detector sensitivity) and environmental controls .

Q. How can computational methods enhance the design of 2231079-74-4 (Free base) analogs with improved properties?

- Methodological Answer :

- In Silico Workflow :

Virtual Screening : Use molecular docking (e.g., Glide, GOLD) to prioritize analogs with high binding affinity.

ADMET Prediction : Apply QSAR models to forecast pharmacokinetics (e.g., LogP, bioavailability).

Dynamics Validation : Conduct MD simulations (e.g., GROMACS) to assess conformational stability .

- Experimental Cross-Check : Synthesize top candidates and validate predictions via in vitro/in vivo assays .

Q. Data Management and Reproducibility

Q. What frameworks ensure reproducible synthesis and characterization of 2231079-74-4 (Free base) across laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document protocols for synthesis, purification, and analysis in machine-readable formats (e.g., electronic lab notebooks).

- Open Data Practices : Share raw spectral data, chromatograms, and crystallographic files in public repositories (e.g., Zenodo, ChemRxiv) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

- Collaborative Validation : Engage in interlaboratory studies to benchmark reproducibility and identify protocol-specific variables .

Q. Ethical and Theoretical Considerations

Q. How should researchers align studies on 2231079-74-4 (Free base) with theoretical frameworks in medicinal or materials chemistry?

- Methodological Answer :

- Conceptual Alignment : Ground hypotheses in established theories (e.g., Hammond’s postulate for reaction mechanisms, lock-and-key models for enzyme inhibition).

- Interdisciplinary Integration : For materials applications, link electronic properties (e.g., HOMO/LUMO gaps) to band theory or DFT-predicted conductivity .

- Critical Analysis : Contrast findings with prior literature to highlight novelty or challenge existing paradigms .

Properties

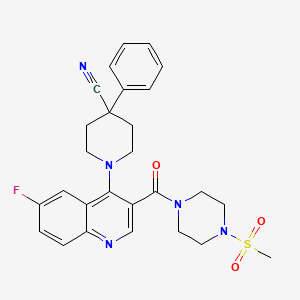

IUPAC Name |

1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNLWOQHMQRHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.